molecular formula C10H15NO B1398849 5-Amino-2-tert-butylphenol CAS No. 873055-35-7

5-Amino-2-tert-butylphenol

Cat. No.: B1398849
CAS No.: 873055-35-7
M. Wt: 165.23 g/mol
InChI Key: WRTDVWHCSGVIOT-UHFFFAOYSA-N
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Description

5-Amino-2-tert-butylphenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydrogen atom at the 5-position is replaced by an amino group, and the hydrogen atom at the 2-position is replaced by a tert-butyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-2-tert-butylphenol involves the reduction of 2,4-di-tert-butyl-5-nitrophenol. The reaction typically uses ammonium formate as a reducing agent in the presence of palladium on activated carbon as a catalyst. The reaction mixture is refluxed in ethanol for about 2 hours, then cooled and filtered to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The process may also involve the use of protective groups to prevent side reactions and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-tert-butylphenol undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions, making it more reactive towards electrophiles.

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-2-tert-butylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-di-tert-butylphenol: Similar in structure but with additional tert-butyl groups at the 4 and 6 positions.

    2-tert-butyl-5-nitrophenol: A precursor in the synthesis of 5-Amino-2-tert-butylphenol.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability compared to other aminophenols.

Properties

IUPAC Name

5-amino-2-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTDVWHCSGVIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a refluxing solution of 2-tert-butyl-5-nitrophenol (C-1-a) (196 mg, 1.0 mmol) in EtOH (10 mL) was added ammonium formate (200 mg, 3.1 mmol), followed by 140 mg of 10% Pd—C. The reaction mixture was refluxed for additional 30 min, cooled to room temperature and filtered through a plug of Celite. The filtrate was concentrated to dryness and purified by column chromatography (20-30% EtOAc-Hexane) to give 2-tert-butyl-5-aminophenol (C-1) (144 mg, 87%). NMR (400 MHz, DMSO-d6) δ 8.76 (s, 1H), 6.74 (d, J=8.3 Hz, 1H), 6.04 (d, J=2.3 Hz, 1H), 5.93 (dd, J=8.2, 2.3 Hz, 1H), 4.67 (s, 2H), 1.26 (s, 9H); HPLC ret. time 2.26 min, 10-99% CH3CN, 5 min run; ESI-MS 166.1 m/z (MH+).
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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